6-Methoxybenzothiazol-2-carboxamid
Übersicht
Beschreibung
6-Methoxybenzothiazole-2-carboxamide is a chemical compound with the molecular formula C9H8N2O2S. It is a derivative of benzothiazole, a bicyclic compound containing both a benzene ring and a thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
6-Methoxybenzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals and materials
Biochemische Analyse
Biochemical Properties
6-Methoxybenzothiazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions can affect the metabolism of other compounds and drugs, leading to potential drug-drug interactions. Additionally, 6-Methoxybenzothiazole-2-carboxamide can bind to specific receptors and proteins, modulating their activity and impacting cellular signaling pathways.
Cellular Effects
6-Methoxybenzothiazole-2-carboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis . This compound also affects cellular metabolism by inhibiting specific enzymes, leading to changes in metabolic flux and metabolite levels. These effects can result in altered cell proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of 6-Methoxybenzothiazole-2-carboxamide involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, it binds to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds . This inhibition can lead to the accumulation of certain metabolites and the depletion of others, impacting cellular function. Additionally, 6-Methoxybenzothiazole-2-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes such as apoptosis and oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxybenzothiazole-2-carboxamide can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 6-Methoxybenzothiazole-2-carboxamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression, enzyme activity, and metabolic flux.
Dosage Effects in Animal Models
The effects of 6-Methoxybenzothiazole-2-carboxamide vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations. These findings highlight the importance of dose optimization in the use of 6-Methoxybenzothiazole-2-carboxamide for therapeutic applications.
Metabolic Pathways
6-Methoxybenzothiazole-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes catalyze the oxidation of 6-Methoxybenzothiazole-2-carboxamide, leading to the formation of metabolites that can be further processed by other metabolic pathways. The compound’s effects on metabolic flux and metabolite levels can influence cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 6-Methoxybenzothiazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . It is distributed to various tissues, where it can accumulate and exert its effects. The interaction with transporters and binding proteins can influence the localization and accumulation of 6-Methoxybenzothiazole-2-carboxamide within cells, impacting its activity and function.
Subcellular Localization
6-Methoxybenzothiazole-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can be targeted to specific organelles through post-translational modifications and targeting signals . The subcellular localization of this compound can influence its interactions with enzymes, proteins, and other biomolecules, modulating its effects on cellular processes. Understanding the subcellular localization of 6-Methoxybenzothiazole-2-carboxamide is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzothiazole-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with methoxy-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for 6-Methoxybenzothiazole-2-carboxamide often involve multi-step synthesis processes. These methods may include the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxybenzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve moderate temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles. These products have various applications in medicinal chemistry and material science .
Wirkmechanismus
The mechanism of action of 6-Methoxybenzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 6-Methoxybenzothiazole-2-carbamate
- 2-Chloro-6-methoxybenzothiazole
Uniqueness
6-Methoxybenzothiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-5-2-3-6-7(4-5)14-9(11-6)8(10)12/h2-4H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPPCHUGXJVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337159 | |
Record name | 6-Methoxybenzothiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-12-3 | |
Record name | 6-Methoxybenzothiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.